molecular formula C7H6BrClN2O2 B13133054 Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Cat. No.: B13133054
M. Wt: 265.49 g/mol
InChI Key: MIGMBBZQXVJAFM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of ethyl pyrazine-2-carboxylate with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

  • Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate
  • Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate
  • Methyl 5-chloro-2-pyrazinecarboxylate

Comparison: this compound is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The specific positioning of these halogens can affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

ethyl 3-bromo-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3

InChI Key

MIGMBBZQXVJAFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Br)Cl

Origin of Product

United States

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